molecular formula C19H15IN2O3 B15015939 N'-[(2-Hydroxy-1-naphthyl)methylene]-2-(4-iodophenoxy)acethydrazide

N'-[(2-Hydroxy-1-naphthyl)methylene]-2-(4-iodophenoxy)acethydrazide

Cat. No.: B15015939
M. Wt: 446.2 g/mol
InChI Key: NWPRBMLUQPAYPV-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(4-iodophenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a naphthalene ring, an iodophenoxy group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(4-iodophenoxy)acetohydrazide typically involves the condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and 2-(4-iodophenoxy)acetohydrazide. The reaction is carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 70°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(4-iodophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinones and iodophenoxy derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of azide or thiol-substituted products.

Scientific Research Applications

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(4-iodophenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(4-iodophenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to metal ions, forming complexes that inhibit enzyme activity. It can also intercalate into DNA, disrupting its function and leading to cell death. The pathways involved include the induction of oxidative stress and the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(4-iodophenoxy)acetohydrazide is unique due to the presence of the iodophenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of halogen substitution on biological activity and chemical reactivity.

Properties

Molecular Formula

C19H15IN2O3

Molecular Weight

446.2 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-(4-iodophenoxy)acetamide

InChI

InChI=1S/C19H15IN2O3/c20-14-6-8-15(9-7-14)25-12-19(24)22-21-11-17-16-4-2-1-3-13(16)5-10-18(17)23/h1-11,23H,12H2,(H,22,24)/b21-11+

InChI Key

NWPRBMLUQPAYPV-SRZZPIQSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)COC3=CC=C(C=C3)I)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)COC3=CC=C(C=C3)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.